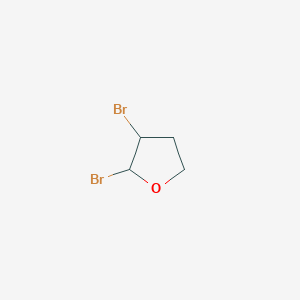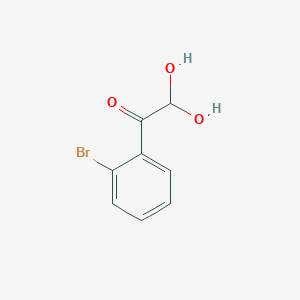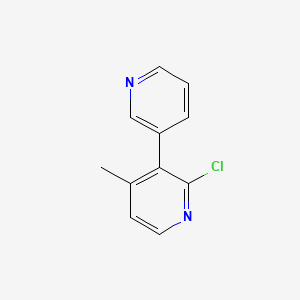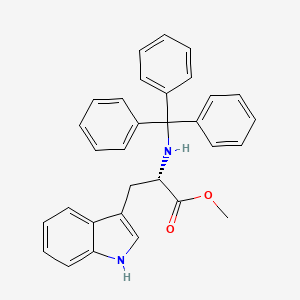
Trt-Trp-Ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trt-Trp-Ome, also known as Trityl-Tryptophan-Methyl Ester, is a compound used in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is often utilized in the field of organic chemistry and biochemistry. The trityl group (Trt) serves as a protecting group for the amino acid, preventing unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Trp-Ome typically involves the protection of the tryptophan amino group with a trityl group. This is achieved through a reaction with trityl chloride in the presence of a base such as pyridine. The carboxyl group of tryptophan is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up for mass production. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Trt-Trp-Ome undergoes several types of chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products formed from these reactions include deprotected tryptophan derivatives, oxidized tryptophan compounds, and substituted tryptophan esters.
Wissenschaftliche Forschungsanwendungen
Trt-Trp-Ome is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the synthesis of therapeutic peptides and as a model compound in drug development.
Industry: In the production of peptide-based materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of Trt-Trp-Ome involves its role as a protected amino acid in peptide synthesis. The trityl group protects the amino group of tryptophan, allowing for selective reactions at other functional groups. This protection is crucial for the stepwise assembly of peptides, preventing side reactions and ensuring the correct sequence of amino acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Trp-Ome: Boc (tert-butyloxycarbonyl) is another protecting group used in peptide synthesis.
Fmoc-Trp-Ome: Fmoc (fluorenylmethyloxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis.
Cbz-Trp-Ome: Cbz (carbobenzyloxy) is another protecting group used for amino acids.
Uniqueness
Trt-Trp-Ome is unique due to the trityl group’s stability and ease of removal under mild conditions. This makes it particularly useful in complex peptide synthesis where selective deprotection is required.
Eigenschaften
Molekularformel |
C31H28N2O2 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(tritylamino)propanoate |
InChI |
InChI=1S/C31H28N2O2/c1-35-30(34)29(21-23-22-32-28-20-12-11-19-27(23)28)33-31(24-13-5-2-6-14-24,25-15-7-3-8-16-25)26-17-9-4-10-18-26/h2-20,22,29,32-33H,21H2,1H3/t29-/m0/s1 |
InChI-Schlüssel |
FBYNWMMHJHLLIB-LJAQVGFWSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



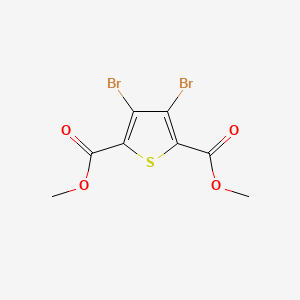

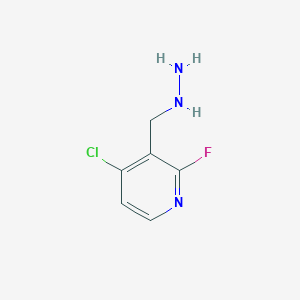
![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
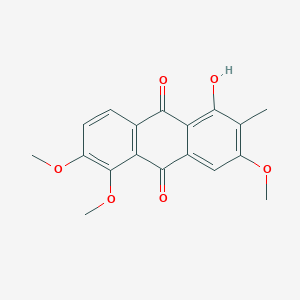
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)

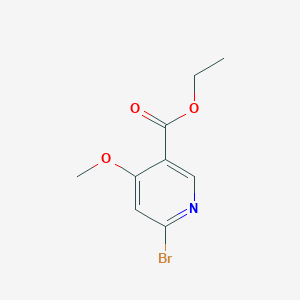
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)
